3-Chloro-5-cyclopropyl-2-methoxypyridine
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Overview
Description
3-Chloro-5-cyclopropyl-2-methoxypyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position, a cyclopropyl group at the 5-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 3-chloro-2-methoxypyridine, a cyclopropyl group can be introduced at the 5-position through a series of reactions involving cyclopropylation reagents and catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropyl-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-cyclopropyl-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxypyridine: Similar structure but lacks the cyclopropyl group.
2-Chloro-5-methoxypyridine: Similar structure but with different substitution pattern.
4-Chloro-5-methoxypyridin-3-amine: Contains an amine group instead of a cyclopropyl group.
Uniqueness
3-Chloro-5-cyclopropyl-2-methoxypyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyl-2-methoxypyridine |
InChI |
InChI=1S/C9H10ClNO/c1-12-9-8(10)4-7(5-11-9)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
BOFIFVFMNOTIQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2CC2)Cl |
Origin of Product |
United States |
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